molecular formula C10H8N2O4 B3888598 N,N'-Di(2-furoyl)hydrazine

N,N'-Di(2-furoyl)hydrazine

Cat. No.: B3888598
M. Wt: 220.18 g/mol
InChI Key: ZSZCPXMWJPLSLT-UHFFFAOYSA-N
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Description

N,N'-Di(2-furoyl)hydrazine is a hydrazine derivative featuring two 2-furoyl groups (-CO-C₄H₃O) symmetrically attached to the hydrazine backbone (H₂N-NH₂). This compound serves as a versatile precursor in organic synthesis, particularly for designing bioactive molecules, coordination complexes, and functional materials. Its structure combines the electron-rich furan ring with the reactive hydrazine moiety, enabling diverse chemical transformations and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N'-(furan-2-carbonyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCPXMWJPLSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di(2-furoyl)hydrazine can be synthesized through the condensation reaction of furoic acid with hydrazine. The reaction typically involves the following steps:

    Preparation of Furoic Acid: Furoic acid is synthesized from furfural through oxidation.

    Condensation Reaction: Furoic acid is reacted with hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of N,N’-Di(2-furoyl)hydrazine.

Industrial Production Methods

In industrial settings, the production of N,N’-Di(2-furoyl)hydrazine involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(2-furoyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furoyl derivatives.

    Reduction: Reduction reactions can convert N,N’-Di(2-furoyl)hydrazine into hydrazine derivatives.

    Substitution: The furoyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furoyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furoylhydrazine compounds.

Scientific Research Applications

N,N’-Di(2-furoyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-Di(2-furoyl)hydrazine exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Hydrazine derivatives are a broad class of compounds with tunable properties based on substituents. Below, N,N'-Di(2-furoyl)hydrazine is compared to structurally related hydrazines in terms of synthesis, structural features, and functional performance.

Structural Comparison
Compound Name Substituents Key Structural Features Reference
This compound Two 2-furoyl groups Planar conformation; furan rings enhance π-conjugation and chelation potential
N,N'-Di(2-hydroxybenzylidene)hydrazine Two 2-hydroxybenzylidene groups Planar molecule with intramolecular O-H∙∙∙N hydrogen bonds; forms crystalline networks
N,N'-Bis(trifluoroacetyl)hydrazine Two trifluoroacetyl groups Electron-withdrawing CF₃ groups increase electrophilicity; shorter B-N bonds (1.673 Å)
N,N′-Hydrazinebis(salicylideneimine) (SAAzine) Two salicylideneimine groups Extended conjugation; forms stable metal complexes via N,O-chelation

Key Observations :

  • Electron-rich vs. Electron-deficient Groups : The 2-furoyl groups in This compound provide moderate electron density, contrasting with the electron-deficient trifluoroacetyl groups in N,N'-Bis(trifluoroacetyl)hydrazine, which enhance oxidative stability .
  • Hydrogen Bonding : Hydroxybenzylidene derivatives exhibit strong intramolecular hydrogen bonds (O-H∙∙∙N), influencing their crystallinity and solubility .

Key Observations :

  • Reactivity : This compound is synthesized via nucleophilic addition, favoring high yields (86%) due to the stability of the furoyl hydrazine intermediate .
  • Functionalization: Hydroxybenzylidene and salicylidene derivatives require mild conditions (room temperature, ethanol), while trifluoroacetyl derivatives involve anhydrous protocols .
Functional Performance
  • Biological Activity :
    • This compound derivatives exhibit insecticidal activity against Plutella xylostella (LC₅₀ = 12–45 μg/mL) and anticancer activity against HL-60 leukemic cells (IC₅₀ = 8–22 μM) .
    • Hydroxybenzylidene analogs show lower bioactivity but stronger metal-binding capacity, making them suitable for catalytic or sensor applications .
  • Material Science :
    • Trifluoroacetyl derivatives form borane adducts (B–N bond: 1.673 Å) for hydrogen storage, while SAAzine derivatives enable luminescent metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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